molecular formula C9H14N2O B1661193 2-(6-Methyl-pyridin-3-yloxy)-propylamine CAS No. 886763-58-2

2-(6-Methyl-pyridin-3-yloxy)-propylamine

Cat. No.: B1661193
CAS No.: 886763-58-2
M. Wt: 166.22
InChI Key: XRBLHDYFMYBHJK-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-based Chemical Scaffolds Research

Pyridine (B92270) derivatives are a cornerstone of medicinal chemistry, with their structures embedded in a wide array of pharmaceuticals and biologically active compounds. nih.govnih.gov The pyridine ring's utility stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems. frontiersin.org The presence of the nitrogen atom in the pyridine ring influences its chemical reactivity and allows for a diverse range of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov

The specific arrangement of substituents in 2-(6-Methyl-pyridin-3-yloxy)-propylamine, with a methyl group at the 6-position and a propylamine (B44156) ether linkage at the 3-position, places it within a chemical space that has been explored for various therapeutic targets. The substitution pattern on the pyridine ring is crucial in determining the molecule's interaction with biological macromolecules. Research on pyridine-containing compounds has demonstrated their potential in a vast range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Significance of Propylamine Moieties in Contemporary Chemical Biology Research

The propylamine moiety is another critical component of this compound that warrants significant attention. Alkylamines, in general, are prevalent in biologically active molecules, contributing to their solubility and ability to interact with biological targets through ionic and hydrogen bonds. The propylamine group, specifically, can be found in a variety of compounds with demonstrated pharmacological effects.

The flexibility of the propyl chain allows the amine group to orient itself optimally for interaction with receptor sites or enzyme active sites. This adaptability is a key feature in the design of molecules that target specific biological pathways. The basic nature of the amine group also means that it is often protonated at physiological pH, which can be crucial for receptor binding and cellular uptake.

Overview of Current Research Gaps and Opportunities Pertaining to this compound

Despite the established importance of both pyridine and propylamine moieties, dedicated research on the specific compound this compound is notably scarce in publicly available scientific literature. This lack of specific data presents both a challenge and a significant opportunity. The primary research gap is the absence of comprehensive studies on its synthesis, characterization, and biological activity.

The opportunities for future research are therefore vast. A systematic investigation into the biological effects of this compound could uncover novel therapeutic applications. For instance, exploring its activity against a panel of kinases, G-protein coupled receptors, or enzymes involved in metabolic diseases could yield promising results. Furthermore, the synthesis and evaluation of a library of analogues, with modifications to the pyridine ring or the propylamine side chain, could lead to the identification of compounds with enhanced potency and selectivity.

Methodological Frameworks Employed in the Study of this compound

While specific studies on this compound are limited, the methodological frameworks for characterizing such a compound are well-established in the field of chemistry. The synthesis would likely involve a nucleophilic substitution reaction, such as the Williamson ether synthesis, reacting a substituted 3-hydroxypyridine (B118123) with a suitable propylamine derivative.

The characterization of the synthesized compound would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure and confirming the connectivity of the atoms. chemicalbook.comchemicalbook.comrsc.org Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. docbrown.infodocbrown.info Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis would provide additional structural confirmation and information about purity.

Once synthesized and characterized, the biological activity of this compound would be assessed using a variety of in vitro and in vivo assays, depending on the therapeutic area of interest.

Research Findings

Given the nascent stage of research into this compound, detailed experimental findings are not yet available. However, based on the analysis of its structural components, a hypothetical physicochemical and analytical data profile can be constructed.

Interactive Data Table: Predicted Physicochemical and Analytical Data for this compound

PropertyPredicted Value/TechniqueDescription
Molecular Formula C9H14N2OThe elemental composition of the compound.
Molecular Weight 166.22 g/mol The mass of one mole of the compound.
¹H NMR See details belowProvides information on the chemical environment of hydrogen atoms.
¹³C NMR See details belowProvides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) [M+H]⁺ at m/z 167.11Confirms the molecular weight and provides fragmentation data.
Appearance Colorless to pale yellow oil/solidPhysical state and color at room temperature.
Solubility Soluble in methanol, ethanol, DMSOPredicted solubility in common laboratory solvents.

Predicted NMR Data Details:

¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2-8.0 (m, 2H, pyridine-H), ~7.2-7.0 (m, 1H, pyridine-H), ~4.0 (t, 2H, O-CH₂), ~2.9 (t, 2H, N-CH₂), ~2.5 (s, 3H, CH₃), ~1.9 (quint, 2H, CH₂), ~1.5 (br s, 2H, NH₂).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C-O), ~147 (C-N), ~140 (C-H), ~124 (C-H), ~122 (C-H), ~68 (O-CH₂), ~40 (N-CH₂), ~30 (CH₂), ~24 (CH₃).

These predicted data are based on the analysis of similar structures and serve as a guide for future experimental work. chemicalbook.comchemicalbook.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O/c1-7-3-4-9(6-11-7)12-8(2)5-10/h3-4,6,8H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBLHDYFMYBHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260352
Record name 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-58-2
Record name 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine
Source CAS Common Chemistry
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Record name 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine
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Record name 2-[(6-methylpyridin-3-yl)oxy]propan-1-amine
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Advanced Synthetic Methodologies for 2 6 Methyl Pyridin 3 Yloxy Propylamine and Its Structural Analogues

Novel Synthetic Routes via Strategic Bond Formations

The construction of the core structure of 2-(6-Methyl-pyridin-3-yloxy)-propylamine involves the strategic formation of a key ether linkage between a pyridine (B92270) ring and a propanolamine (B44665) side chain. Advanced synthetic methods have focused on achieving this with high chemo- and regioselectivity, as well as controlling the stereochemistry at the chiral center of the propylamine (B44156) moiety.

Development of Chemo- and Regioselective Synthesis Strategies for this compound

The regioselective synthesis of pyridyl ethers is a critical step in the preparation of this compound. Traditional methods often suffer from a lack of selectivity, leading to mixtures of isomers and challenging purification processes. Modern approaches have focused on directing the etherification to the desired 3-position of the 6-methylpyridine ring.

One effective strategy involves the use of pyridine N-oxides, which can be selectively functionalized. While not a direct synthesis of the target molecule, a study on the chemo- and regioselective alkylation of pyridine N-oxides with titanacyclopropanes demonstrates the potential for introducing complex alkyl groups onto the pyridine ring with high selectivity. This methodology could potentially be adapted for the introduction of the propylamine side chain.

Another approach to achieving regioselectivity is through base-catalyzed ring transformation of functionalized 2H-pyran-2-ones with benzamide, which has been shown to produce 2,6-diarylpyridines with high regioselectivity. rsc.org While the substrates differ, the principle of controlling regiochemistry in pyridine synthesis is a key takeaway. The choice of solvent and base has been shown to be crucial in directing the outcome of such reactions. rsc.org

For the synthesis of functionalized pyridines, multicomponent reactions offer an efficient and atom-economical route. For instance, a one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives under microwave irradiation, demonstrating excellent yields and short reaction times. nih.govacs.org Although applied to a different substitution pattern, this highlights a powerful strategy for constructing substituted pyridine rings that could be tailored for the synthesis of precursors to this compound.

Table 1: Comparison of Microwave vs. Conventional Heating for a Four-Component Pyridine Synthesis nih.gov

CompoundMicrowave Yield (%)Microwave Time (min)Conventional Yield (%)Conventional Time (h)
5a937846
5b947838
5c905739

Enantioselective Synthesis Approaches to Chiral Forms of this compound

The propylamine side chain of this compound contains a stereocenter, making the development of enantioselective synthetic methods crucial for accessing single enantiomers, which often exhibit distinct pharmacological properties.

A common strategy for the asymmetric synthesis of chiral amines involves the diastereoselective reduction of enantiopure sulfinimines. This approach has been successfully applied to the synthesis of 1-substituted-1-(pyridin-2-yl)methylamines. unito.it The N-p-toluenesulfinyl group acts as a chiral auxiliary, directing the hydride reduction of the imine to afford the desired amine with good diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. While this has been demonstrated for 2-pyridyl derivatives, the principle is applicable to the synthesis of chiral 3-pyridyl amines as well. unito.it

Another powerful tool for asymmetric synthesis is organocatalysis. For instance, N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org This demonstrates the potential of organocatalysis to construct chiral heterocyclic systems, a strategy that could be envisioned for the enantioselective synthesis of precursors to chiral pyridyloxylpropylamines.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates is of paramount importance to minimize environmental impact. For the synthesis of this compound, this involves the use of catalytic methods, solvent-free conditions, and atom-economical reactions.

Catalytic Methods for Sustainable Production of this compound

Catalytic methods offer a sustainable alternative to stoichiometric reagents by reducing waste and improving reaction efficiency. For the synthesis of amines, iridium-catalyzed hydrogen borrowing reactions represent a green approach for N-alkylation. rsc.org This method allows for the use of alcohols as alkylating agents, with water being the only byproduct. This strategy could be applied to the synthesis of this compound by reacting 6-methyl-3-hydroxypyridine with a suitable propanolamine derivative in the presence of an iridium catalyst.

Solvent-Free and Atom-Economical Syntheses of this compound

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, can significantly reduce the environmental footprint of a synthetic process. unito.it The synthesis of 2-aminopyridine (B139424) derivatives has been achieved in a solvent-free, one-pot multicomponent reaction, demonstrating the feasibility of this approach for constructing the pyridine core. chim.it

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently atom-economical. The development of a four-component reaction for pyridine synthesis under microwave irradiation is a prime example of an atom-economical approach that could be adapted for the synthesis of precursors to the target molecule. nih.govacs.org

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. nih.govnih.gov The application of flow chemistry to the synthesis of this compound and its analogues can lead to more efficient and reproducible manufacturing processes.

The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in continuous flow reactors. nih.gov For example, a two-step, one-flow protocol for the synthesis of 4,6-disubstituted pyrimidines has been developed, showcasing the ability to perform sequential reactions in a continuous manner. acs.org This approach could be adapted for the multi-step synthesis of this compound, minimizing the need for isolation and purification of intermediates.

Flow chemistry also enables the use of hazardous reagents and reaction conditions that are difficult to handle in traditional batch processes. nih.gov The precise control over temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities. The synthesis of various pharmaceutical products has been streamlined using flow chemistry, highlighting its potential for the industrial production of compounds like this compound.

Solid-Phase Synthesis Techniques for this compound Derivates

Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies. The core strategy involves the immobilization of a key building block onto a solid support, followed by sequential chemical transformations, and finally, cleavage of the target molecules from the resin.

A plausible solid-phase approach to synthesize derivatives of this compound would commence with the immobilization of 6-methyl-pyridin-3-ol onto a suitable resin. For instance, a Wang resin or a similar acid-labile resin could be employed, where the pyridinol is attached via its hydroxyl group.

The resin-bound pyridinol can then be subjected to an etherification reaction. A common method to achieve this is the Mitsunobu reaction or a Williamson ether synthesis. In a typical sequence, the resin-bound 6-methyl-pyridin-3-ol would be reacted with a suitably protected 1-amino-propan-2-ol derivative, such as N-Boc-1-amino-propan-2-ol, in the presence of appropriate reagents.

Following the successful formation of the ether linkage on the solid support, the protecting group on the propylamine moiety (e.g., Boc group) can be removed, and the free amine can be further functionalized. This allows for the introduction of a wide range of substituents at the amine terminus, contributing to the diversity of the synthesized library. For example, the free amine can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes or ketones.

The final step involves the cleavage of the desired products from the solid support. If an acid-labile linker was used, treatment with an acid such as trifluoroacetic acid (TFA) would release the final compounds into solution, ready for purification and characterization. This traceless cleavage ensures that no part of the linker remains on the final product.

The efficiency and versatility of this solid-phase approach are highlighted in the following table, which illustrates the potential for generating a diverse library of derivatives.

EntryResin-Bound IntermediateReagent for Amine Functionalization (R-X)Cleavage CocktailFinal Product Structure
1Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2Acetic Anhydride (B1165640)95% TFA in DCM2-(6-Methyl-pyridin-3-yloxy)-N-acetyl-propylamine
2Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2Benzoyl Chloride95% TFA in DCMN-Benzoyl-2-(6-methyl-pyridin-3-yloxy)-propylamine
3Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2Benzenesulfonyl Chloride95% TFA in DCMN-Benzenesulfonyl-2-(6-methyl-pyridin-3-yloxy)-propylamine
4Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2Cyclohexanecarboxaldehyde / NaBH(OAc)395% TFA in DCMN-Cyclohexylmethyl-2-(6-methyl-pyridin-3-yloxy)-propylamine

Total Synthesis Strategies for Complex this compound Scaffolds

The total synthesis of complex molecules incorporating the this compound scaffold necessitates sophisticated and highly selective synthetic strategies. While the direct total synthesis of natural products containing this exact moiety is not widely reported, the construction of structurally related complex pyridyl aryl ethers provides valuable insights into potential synthetic routes.

Key strategies for the formation of the pyridyl aryl ether bond in a late-stage synthesis include:

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is appropriately activated with electron-withdrawing groups, a direct SNAr reaction between a halogenated pyridine and the alcohol of a propanolamine derivative can be a viable approach.

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig or Ullmann-type cross-coupling reactions are powerful methods for the formation of aryl ether bonds. In this context, a halopyridine (e.g., 3-bromo-6-methylpyridine) could be coupled with a protected 1-amino-propan-2-ol derivative.

C-H Arylation: Recent advances in transition-metal-catalyzed C-H activation and arylation could offer a direct route to the pyridyl ether linkage, potentially avoiding the need for pre-functionalized starting materials. For example, a directed C-H arylation of a pyridine N-oxide derivative could be envisioned.

The synthesis of the pyridine ring itself can be achieved through various established methods, such as the Hantzsch pyridine synthesis or other multicomponent reactions, which allow for the construction of highly substituted pyridine cores that can be further elaborated.

The following table presents examples of complex molecular scaffolds that feature a substituted pyridine ether moiety, along with the general synthetic strategy employed for the formation of this key bond.

Compound ClassRepresentative Scaffold FeatureKey Bond Formation StrategyReference Type
Marine AlkaloidsSubstituted Pyridinium Aryl EtherLate-stage intramolecular SNArSynthetic studies on marine natural products
Bioactive HeterocyclesFunctionalized Pyridyl Phenyl EtherBuchwald-Hartwig C-O cross-couplingMedicinal chemistry research
Agrochemical LeadsPoly-substituted Pyridine Aryl EtherUllmann condensationAgrochemical synthesis literature
Complex LigandsChiral Pyridine-containing MacrocyclePalladium-catalyzed intramolecular etherificationSupramolecular chemistry research

The successful total synthesis of such complex scaffolds hinges on the careful orchestration of these advanced synthetic methodologies, often requiring innovative solutions to challenges of regioselectivity and chemoselectivity.

Sophisticated Spectroscopic and Chromatographic Methodologies for In Depth Structural Elucidation of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution and the solid state. For this compound, a suite of advanced NMR techniques would be utilized to define its constitution, configuration, and conformational preferences.

2D and 3D NMR Techniques for Elucidating Intricate Molecular Structures

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing connectivity within the propyl chain and the methyl-substituted pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. For instance, an HMBC correlation between the protons of the propyl chain's CH₂O group and the pyridinyl C-3 would confirm the ether linkage.

To investigate the molecule's 3D structure and conformational dynamics, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are close in proximity, providing critical distance constraints for molecular modeling. For example, NOE correlations could help define the spatial relationship between the propylamine (B44156) side chain and the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2-CH₃2.45 (s, 3H)22.1C-2, C-3
Pyridine H-28.10 (s, 1H)145.2C-3, C-4, C-6
Pyridine H-47.15 (d, 1H)123.5C-2, C-5, C-6
Pyridine H-57.05 (d, 1H)120.8C-3, C-4
O-CH₂4.05 (t, 2H)68.9C-3 (Pyridine), C-2'
CH₂-CH1.95 (m, 1H)48.5C-1', C-3'
CH-NH₂3.10 (m, 1H)41.7C-2', C-1'
CH₃ (propyl)1.20 (d, 3H)18.5C-2'
NH₂1.50 (br s, 2H)--

Note: This data is illustrative and represents expected values based on similar structures.

Solid-State NMR Applications in the Study of this compound

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra of solid this compound. Polymorphism, the existence of multiple crystalline forms, could be readily identified by differences in chemical shifts and peak multiplicities in the ssNMR spectra. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for this compound. The high-resolution mass measurement of the molecular ion would provide a precise molecular formula, confirming the expected C₉H₁₄N₂O.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be performed to study the fragmentation pathways. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, a characteristic fragmentation would be the cleavage of the ether bond, leading to the formation of ions corresponding to the 6-methyl-3-hydroxypyridine and the propylamine moieties.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Accuracy (ppm)Proposed Fragment Structure
[M+H]⁺167.1184167.1182-1.2Protonated parent molecule
[M-NH₃]⁺150.0919150.0917-1.3Loss of ammonia
[C₆H₇NO+H]⁺110.0606110.0604-1.86-Methyl-3-hydroxypyridine cation
[C₃H₈N]⁺58.065758.0655-3.4Propylamine cation

Note: This data is hypothetical and serves to illustrate the expected outcomes of an HRMS analysis.

X-ray Crystallography for Single Crystal Structure Determination of this compound and its Co-crystals

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. nih.govresearchgate.net The crystal structure would reveal the preferred conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate the crystal packing. nih.govresearchgate.net For a related compound, 6-Methylpyridin-3-amine, the crystal structure was determined to be monoclinic. nih.govresearchgate.net

Furthermore, co-crystallization with pharmaceutically acceptable acids could be explored. The resulting co-crystals could exhibit different physicochemical properties, and their structures would be elucidated by X-ray crystallography to understand the new intermolecular interactions formed.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)7.1
c (Å)10.7
β (°)105.2
V (ų)612.5
Z4

Note: This data is based on the crystallographic data of the similar molecule 6-Methylpyridin-3-amine and is for illustrative purposes only. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and allow for the identification of functional groups. For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations of the methyl and propyl groups would appear around 2850-3000 cm⁻¹. docbrown.info The C-O-C stretching of the ether linkage would give rise to a strong band in the 1050-1250 cm⁻¹ region. The vibrations of the pyridine ring would produce a series of bands in the fingerprint region (below 1600 cm⁻¹). aps.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. researchgate.net Changes in the vibrational frequencies upon co-crystal formation could be used to study the intermolecular interactions.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300-3500
C-H (alkyl)Stretching2850-3000
C=N, C=C (pyridine)Stretching1400-1600
C-O-C (ether)Asymmetric Stretching1200-1250
C-N (amine)Stretching1020-1220

Note: These are general ranges and the exact peak positions would be determined experimentally.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration of Chiral this compound Forms

Since this compound contains a stereocenter at the 2-position of the propylamine moiety, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral forms. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity. ORD measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net The shape of the ORD curve, particularly in the region of electronic transitions (Cotton effect), is characteristic of the absolute configuration. nih.gov By comparing the experimental CD and ORD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be assigned.

Advanced Chromatographic Techniques for Purity Assessment, Isolation, and Quantitation of this compound and its Intermediates

The rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is fundamental to ensuring drug quality, safety, and efficacy. For this compound, a compound featuring a chiral center and multiple functional groups, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as cornerstone methodologies for assessing purity, isolating stereoisomers, quantifying the main component, and identifying potential process-related impurities and volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for quantifying the compound and its related substances in both bulk material and formulated products.

Method Development

A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for a molecule with the polarity and structure of this compound. pensoft.net The development process involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main peak from any impurities and degradation products.

A typical starting point for method development would involve a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netrjptonline.org Gradient elution is frequently employed to ensure the timely elution of both early- and late-retaining impurities. rjptonline.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the pyridine chromophore exhibits maximum absorbance, often around 220-270 nm. rjptonline.org

Since this compound possesses a stereocenter, the separation of its enantiomers is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used and have proven effective for separating the enantiomers of various chiral amines. unimi.itmdpi.comnih.gov The mobile phase for chiral separations often consists of a non-polar solvent system like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov

Interactive Table: Representative HPLC Method Parameters

The following table outlines typical parameters for both achiral (purity) and chiral HPLC analysis.

ParameterAchiral (Purity) MethodChiral (Enantiomeric Purity) Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiralcel® OD-H (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrilen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detection UV at 265 nmUV at 265 nm
Injection Vol. 10 µL10 µL

Method Validation

Once an optimal method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. longdom.orgresearchgate.net Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. ms-editions.cl

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the main peak is resolved from all degradation products. rjptonline.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear relationship is typically established by analyzing a series of standards across a range (e.g., 50% to 150% of the target concentration), with a correlation coefficient (r²) greater than 0.999 being the desired outcome. longdom.org

Accuracy: The closeness of test results to the true value. It is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are expected to be within 98.0% to 102.0%. longdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) for replicate measurements should typically be less than 2.0%. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Interactive Table: Illustrative HPLC Validation Data Summary

This table presents plausible validation results for a developed HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Specificity No interference at analyte peakPeak purity > 99.9%
Robustness System suitability passesNo significant impact on results

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Forms

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, its application is twofold: analyzing volatile byproducts from synthesis and, following derivatization, analyzing the compound itself or related non-volatile impurities.

Analysis of Volatile Byproducts

The synthesis of this compound may involve various solvents and reagents that could remain as volatile impurities in the final product. Headspace GC-MS is an ideal technique for this purpose, as it allows for the analysis of volatiles without dissolving the sample, thereby avoiding interference from the non-volatile API. nih.gov A common GC method for such an analysis would utilize a low-polarity capillary column (e.g., 5% phenyl polysiloxane) and a temperature gradient to separate compounds based on their boiling points. nih.gov The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluted peaks to established spectral libraries.

Analysis via Derivatization

Direct GC analysis of primary amines like this compound can be problematic due to their high polarity and tendency to interact with active sites on the column, leading to poor peak shape (tailing) and low response. jfda-online.com Chemical derivatization is employed to overcome these issues by converting the polar primary amine group into a less polar, more volatile, and more thermally stable derivative. researchgate.net

Common derivatization strategies for primary amines include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. koreascience.kr

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form stable fluoroacyl derivatives. jfda-online.comkoreascience.kr These derivatives are often highly responsive in the mass spectrometer's electron capture negative ionization (ECNI) mode, enhancing sensitivity.

The derivatized sample is then injected into the GC-MS system. The chromatographic conditions are optimized to separate the derivative of the main compound from derivatives of any process impurities. The mass spectrometer provides structural information based on the characteristic fragmentation patterns of the derivatized molecule. For instance, in the electron ionization (EI) mass spectrum of a related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, characteristic fragments are observed that help confirm the structure. swgdrug.org A similar approach would be used to elucidate the structure of derivatized this compound and its intermediates.

Interactive Table: Representative GC-MS Method Parameters (Post-Derivatization)

The following table outlines a hypothetical GC-MS method for the analysis of a derivatized form of the compound.

ParameterMethod Condition
Derivatization Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial 100 °C (1 min), ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 amu

Computational Chemistry and Molecular Modeling Studies of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum mechanical calculations are foundational in computational chemistry for their ability to provide deep insights into the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and subsequently derive a host of chemical properties.

Density Functional Theory (DFT) Studies on 2-(6-Methyl-pyridin-3-yloxy)-propylamine Conformational Preferences

Density Functional Theory (DFT) is a widely-used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, which possesses several rotatable bonds, DFT would be the method of choice for exploring its conformational landscape.

Researchers would systematically rotate the key dihedral angles—such as those around the C-O ether linkage and the C-C and C-N bonds of the propylamine (B44156) side chain—to generate a series of possible conformers. The geometry of each of these conformers would then be optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure for each. By comparing the resulting energies, a potential energy surface can be mapped out, identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Table 1: Hypothetical DFT Energy Profile of this compound Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
1180° (anti)0.0065.2
260° (gauche)0.8517.4
3-60° (gauche)0.8517.4

Note: This table is illustrative and presents hypothetical data that would be generated from DFT calculations. The values are representative of a typical conformational analysis.

Ab Initio Methods for Tautomerism and Isomerism of this compound

Ab initio (from the beginning) methods are another class of quantum calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energies.

These methods would be critical for investigating potential tautomerism in the pyridine (B92270) ring of this compound, or protonation states of the amine group. For instance, one could calculate the relative energies of different tautomers or protonated isomers to determine their stability and likelihood of existence under various conditions. Such studies are crucial for understanding the molecule's reactivity and its potential interactions in a biological environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Effects, and Dynamic Behavior

While QM methods provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would typically be run by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be allowed to freely explore different conformations. This approach provides a more realistic and dynamic understanding of its conformational preferences than static QM calculations alone. Furthermore, MD simulations are invaluable for studying how solvent molecules arrange themselves around the solute and how these solvent interactions influence the solute's structure and dynamics.

Docking and Molecular Interaction Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling and Binding Site Characterization

To study the potential biological targets of this compound, researchers would first identify a protein of interest. A docking algorithm would then be used to place various conformations of the compound into the protein's binding site. The algorithm would score the different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The result would be a predicted binding mode, detailing the specific amino acid residues that interact with the ligand. This interaction profile is essential for understanding the basis of molecular recognition.

Table 2: Illustrative Docking Interaction Summary for this compound with a Hypothetical Kinase

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond (H-donor)2.8
LYS 88Hydrogen Bond (H-acceptor)3.1
VAL 70Hydrophobic3.9
LEU 132Hydrophobic4.2
PHE 144π-π Stacking4.5

Note: This table is a hypothetical representation of the kind of data generated from a molecular docking study. The residues and interaction types are for illustrative purposes only.

Binding Energy Calculations and Hotspot Identification for Rational Design

Following docking, more rigorous methods can be used to estimate the binding affinity. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can calculate the free energy of binding. These calculations provide a quantitative measure of how strongly the ligand binds to the protein.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analytics of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For analogues of this compound, these models can be instrumental in predicting their potential efficacy and characteristics, thereby guiding the synthesis and testing of new derivatives.

The development of a robust QSAR or QSPR model for this compound analogues would typically involve the following steps:

Data Set Curation: A dataset of this compound analogues with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each analogue. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates the descriptors with the observed activity or property. The model's predictive power is then rigorously validated using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of this compound analogues targeting a specific enzyme could yield a model that highlights the importance of certain electronic and steric features for inhibitory activity.

Table 1: Hypothetical QSAR Data for this compound Analogues

AnalogueMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted IC₅₀ (µM)
Analogue 1166.221.558.310.5
Analogue 2180.251.862.18.2
Analogue 3194.282.165.95.7
Analogue 4208.312.469.73.1

Similarly, a QSPR model could be developed to predict a key physicochemical property, such as solubility, for these analogues.

Table 2: Hypothetical QSPR Data for this compound Analogues

AnalogueNumber of Rotatable BondsHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Aqueous Solubility (logS)
Analogue 1423-2.1
Analogue 2523-2.5
Analogue 3624-2.9
Analogue 4724-3.3

These predictive models enable the in silico screening of a large number of virtual analogues, prioritizing the most promising candidates for synthesis and experimental evaluation, thereby saving significant time and resources.

Cheminformatics and Bioinformatics Approaches for Virtual Screening, Library Design, and Data Mining Related to this compound

Cheminformatics and bioinformatics provide the computational infrastructure and methodologies to manage, analyze, and model large volumes of chemical and biological data. These approaches are pivotal for the exploration of the chemical space around this compound and for identifying potential biological targets.

Virtual Screening:

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-Based Virtual Screening (LBVS): If the three-dimensional structure of the biological target is unknown, a model can be built based on the structure of known active compounds. This model can then be used to screen large compound databases for molecules with similar properties.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, molecular docking simulations can be performed to predict the binding mode and affinity of this compound and its analogues to the target's active site.

Library Design:

Cheminformatics tools can be utilized to design a combinatorial library of this compound analogues. By systematically modifying different parts of the molecular scaffold, a diverse set of virtual compounds can be generated. These libraries can then be filtered based on desirable physicochemical properties (e.g., Lipinski's rule of five) and subjected to virtual screening to identify promising candidates.

Data Mining:

Bioinformatics databases, such as those containing information on protein structures (e.g., Protein Data Bank) and protein-ligand interactions, can be mined to identify potential biological targets for this compound. By searching for proteins that bind to structurally similar compounds, potential new applications for this molecule and its analogues can be uncovered. For example, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potent candidates for the inhibition of overexpressed cyclin-dependent kinase 2 (CDK2) in cancers. rsc.org Integrated computational approaches have been used to examine the structural properties and reactivities of these analogues at an electronic level and their molecular interactions with binding site residues. rsc.org

Table 3: Illustrative Data from a Virtual Screening Campaign of a this compound Analogue Library

Analogue IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Number of Hydrogen Bonds
VCA-001-8.5503
VCA-002-8.2752
VCA-003-9.1204
VCA-004-7.91002

Mechanistic Investigations of in Vitro Biological Activities of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Cellular Target Identification and Validation Methodologies

Identifying the specific protein or proteins that a small molecule interacts with is a critical first step in understanding its mechanism of action. This process, often termed target deconvolution, utilizes a range of advanced biochemical and proteomic techniques to isolate and identify binding partners from complex biological samples. nih.govworldpreclinicalcongress.com

Affinity chromatography is a powerful and direct method for isolating proteins that physically bind to a small molecule. rsc.orgacs.org This technique involves the immobilization of 2-(6-Methyl-pyridin-3-yloxy)-propylamine onto a solid support matrix, such as agarose (B213101) beads. This "bait"-functionalized matrix is then incubated with a cell lysate, which contains a complex mixture of proteins. tandfonline.comacs.org Proteins that have an affinity for the compound will bind to the immobilized molecule, while non-binding proteins are washed away.

The bound proteins are subsequently eluted from the matrix and identified using high-sensitivity mass spectrometry. researchgate.net A crucial control experiment involves co-incubation with an excess of the free, non-immobilized compound. This competes for binding to the target proteins, leading to their reduced capture on the affinity matrix. nih.gov Proteins that show a significant reduction in binding in the presence of the free compound are considered specific binding partners.

Table 1: Illustrative Data from an Affinity Pull-Down Experiment for this compound This table presents hypothetical data for exemplary purposes.

Protein ID (Gene Name) Fold Enrichment (Compound vs. Blank Beads) Fold Depletion (with Free Compound Competition) Potential Target Class
P08913 (ADRA2A) 35.4 28.1 G-Protein Coupled Receptor
Q9Y2I5 (CHRM4) 28.9 22.5 G-Protein Coupled Receptor
P28223 (HTR2C) 19.2 15.8 G-Protein Coupled Receptor
P11362 (HMGCR) 8.5 7.2 Enzyme (Reductase)

Compound-centric chemical proteomics uses a derivatized version of this compound as a probe to bind to its targets in a cellular lysate. researchgate.net The captured proteins are then identified and quantified by mass spectrometry, allowing for a comprehensive profile of the compound's interactome. tum.de Alternative label-free methods, such as Drug Affinity Responsive Target Stability (DARTS) or thermal proteome profiling (TPP), can also be employed. tandfonline.com These techniques rely on the principle that a protein's stability against proteolysis or heat denaturation changes when it is bound to a ligand. By comparing the stability of proteins in the presence and absence of the compound, direct binding targets can be identified without chemically modifying the molecule of interest. acs.org

Table 2: Hypothetical Target Engagement Profile from a Chemoproteomics Competition Assay This table presents hypothetical data for exemplary purposes.

Protein Target Apparent Dissociation Constant (Kd, app) Biological Function Notes
Adrenergic Receptor Alpha-2A 50 nM Neurotransmitter Receptor High-affinity primary target
Muscarinic Acetylcholine Receptor M4 120 nM Neurotransmitter Receptor High-affinity primary target
5-HT2C Receptor 450 nM Neurotransmitter Receptor Secondary target
Carbonic Anhydrase 2 5.2 µM Enzyme Potential off-target

Receptor Binding and Activation Profiling Studies

Once potential targets, particularly receptors, are identified, the next step is to quantify the binding affinity and determine the functional consequence of this interaction.

Radioligand binding assays are the gold standard for accurately measuring the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays use a radioactive version of a known ligand (a radioligand) that binds to the receptor of interest.

In a competition binding assay , a fixed concentration of the radioligand is incubated with cell membranes expressing the target receptor, along with varying concentrations of the unlabeled test compound, this compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. giffordbioscience.com Performing these assays across a panel of different receptors allows for the determination of the compound's selectivity profile.

Table 3: Illustrative Receptor Binding Profile of this compound This table presents hypothetical data for exemplary purposes.

Receptor Target Radioligand Used Ki (nM)
Adrenergic α2A [3H]-Rauwolscine 45
Muscarinic M4 [3H]-NMS 110
Serotonin 5-HT2C [3H]-Mesulergine 475
Dopamine D2 [3H]-Spiperone >10,000

Functional assays are essential to determine whether the binding of this compound to a receptor results in a cellular response. eurofinsdiscovery.com These assays measure downstream signaling events following receptor engagement, such as changes in second messenger levels (e.g., cAMP, IP3) or G-protein activation. nih.gov

The compound is classified based on its functional effect:

Agonist: Binds to and activates the receptor, producing a biological response.

Antagonist: Binds to the receptor but does not elicit a response, thereby blocking the action of an agonist. acs.org

Inverse Agonist: Binds to the receptor and reduces its basal, constitutive activity.

Dose-response curves are generated to determine the compound's potency (EC50 for an agonist, IC50 for an antagonist) and efficacy (Emax).

Table 4: Hypothetical Functional Activity of this compound at Key Receptors This table presents hypothetical data for exemplary purposes.

Receptor Target Assay Type Activity Potency (EC50/IC50, nM) Efficacy (% of Max Response)
Adrenergic α2A cAMP Inhibition Full Agonist 85 98%
Muscarinic M4 GTPγS Binding Partial Agonist 250 65%

Enzyme Inhibition Kinetics and Mechanism of Action Studies

If target identification studies suggest that this compound interacts with an enzyme, further kinetic studies are required to characterize the nature of this interaction. nih.gov These studies investigate how the compound affects the rate of the enzymatic reaction.

By measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), can be determined. khanacademy.orgpharmaguideline.com The way in which the inhibitor alters these parameters reveals its mechanism of action: foodsciencetoolbox.comvaia.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases Vmax without affecting Km. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

This information is often visualized using a Lineweaver-Burk plot, which can help distinguish between the different inhibition models. khanacademy.org

Table 5: Hypothetical Enzyme Inhibition Kinetic Data for this compound This table presents hypothetical data for exemplary purposes, assuming interaction with a hypothetical enzyme "Target Kinase X".

Inhibitor Concentration Apparent Km (µM) Apparent Vmax (µmol/min) Inferred Mechanism of Inhibition
0 nM (Control) 10 100 N/A
100 nM 25 101 Competitive

Steady-State and Pre-Steady-State Kinetic Analyses of this compound

Enzyme kinetics are fundamental to characterizing the mechanism of action of an enzyme inhibitor. These analyses measure the rates of enzymatic reactions and how they are affected by the presence of an inhibitor like this compound.

Steady-State Kinetics: This approach is used to determine key kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (V_max) of the reaction. For an inhibitor, the inhibition constant (K_i) is a critical value that quantifies its potency. Initial velocity experiments are conducted with varying concentrations of the substrate and the inhibitor. nih.gov The data are then fitted to models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to elucidate the mechanism.

Hypothetical Steady-State Kinetic Data for this compound

Substrate Conc. (µM) No Inhibitor (V₀, µM/s) + 10 µM Inhibitor (V₀, µM/s) + 20 µM Inhibitor (V₀, µM/s)
5 0.167 0.100 0.067
10 0.250 0.167 0.118
20 0.333 0.250 0.182
40 0.400 0.333 0.267

Pre-Steady-State Kinetics: To understand the individual steps in the enzymatic reaction, such as substrate binding, product formation, and product release, pre-steady-state kinetics are employed. mit.edu These analyses are conducted on a very short timescale (milliseconds), before the reaction reaches a steady state. mit.edu Techniques like stopped-flow or rapid chemical quench are necessary to observe these rapid initial phases of the reaction. mit.edu This can reveal the rates of specific steps, such as the formation of the enzyme-inhibitor complex. For instance, a burst of product formation followed by a slower steady-state rate can indicate that the rate-limiting step occurs after the initial chemical transformation. researchgate.net

Elucidation of Reversible vs. Irreversible Inhibition Mechanisms

Distinguishing between reversible and irreversible inhibition is a critical step in characterizing a potential drug candidate.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. The four main types are competitive, non-competitive, uncompetitive, and mixed inhibition. researchgate.net Dialysis or rapid dilution experiments can be used to determine if the enzyme's activity can be restored after removal of the inhibitor. If activity returns, the inhibition is reversible.

Irreversible Inhibition: Irreversible inhibitors, often called inactivators, typically form a stable, covalent bond with the enzyme. nih.gov This permanently inactivates the enzyme. The mechanism is often time-dependent, meaning the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. To confirm irreversible inhibition, one would assess whether enzyme activity can be recovered following dialysis. A lack of recovery would suggest an irreversible mechanism.

Signaling Pathway Modulation by this compound in Cell-Based Assays

Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context.

High-Content Imaging for Analysis of Cellular Phenotypic Changes

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. europeanpharmaceuticalreview.comnih.gov This technique allows for an unbiased assessment of a compound's effects on cell morphology, organelle health, and the localization of specific proteins. research.googlenih.gov For example, cells could be treated with this compound and then stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. HCI can then quantify changes in nuclear size, cytoskeletal integrity, or mitochondrial membrane potential, providing insights into the compound's cellular mechanism of action and potential toxicity. mdpi.com

Hypothetical High-Content Imaging Phenotypic Profile

Parameter Control (DMSO) This compound (1 µM) This compound (10 µM)
Nuclear Area (µm²) 110 ± 8 112 ± 9 145 ± 12*
Cell Roundness 0.85 ± 0.05 0.83 ± 0.06 0.65 ± 0.08*
Mitochondrial Membrane Potential 100% 95% 60%*
Lysosomal pH 4.7 ± 0.2 4.8 ± 0.2 6.1 ± 0.3*

Statistically significant change

Gene Expression and Protein Level Analysis (e.g., RT-qPCR, Western Blot, ELISA)

To investigate the impact of this compound on specific signaling pathways, researchers would analyze changes in gene and protein expression.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. nih.gov For instance, if the compound is hypothesized to affect an inflammatory pathway, the expression of genes encoding cytokines like TNF-α and IL-6 could be quantified. A significant change in their mRNA levels would suggest modulation of that pathway.

Western Blot: This method is used to detect and quantify the levels of specific proteins. researchgate.net For example, if a signaling pathway involving a kinase like Akt is being investigated, a western blot could be used to measure the total amount of Akt protein as well as its phosphorylated (activated) form. A change in the ratio of phosphorylated to total Akt would indicate that the compound affects this signaling cascade.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov It is a highly sensitive method that could be used to measure the concentration of secreted proteins, such as cytokines or growth factors, in the cell culture medium following treatment with the compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies for this compound

In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound. nih.gov

Metabolic Stability Profiling using Liver Microsomes, Hepatocytes, and Recombinant Enzymes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mdpi.com The compound would be incubated with liver microsomes (from human and other species like rat to assess inter-species differences) in the presence of necessary cofactors like NADPH. mdpi.comnih.gov The disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine its intrinsic clearance and half-life. researchgate.netspringernature.com The inclusion of the pyridyl moiety in this compound might increase its metabolic stability by reducing its susceptibility to oxidative metabolism. nih.gov

Hepatocytes: Using primary hepatocytes (liver cells) provides a more complete picture of metabolism as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. researchgate.net The experimental setup is similar to that with microsomes, but the use of whole cells can provide more physiologically relevant data.

Recombinant Enzymes: To identify the specific CYP isoforms responsible for the metabolism of the compound, it would be incubated with individual, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). This helps in predicting potential drug-drug interactions.

Hypothetical Metabolic Stability Data

System Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human 45 15.4
Liver Microsomes Rat 25 27.7
Hepatocytes Human 60 11.2
Recombinant CYP3A4 Human 50 13.9

Cytochrome P450 (CYP450) Inhibition and Induction Studies

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 95% of commercially available drugs. bienta.net Consequently, assessing the potential of a new chemical entity like this compound to either inhibit or induce these enzymes is a regulatory requirement and a key step in drug development. criver.com Such interactions can lead to significant drug-drug interactions, potentially causing therapeutic failure or adverse toxic effects. bienta.net

CYP450 Inhibition

CYP450 inhibition studies are designed to determine if a test compound can reduce the metabolic activity of specific CYP isoforms. bioivt.com Inhibition can be reversible (direct) or irreversible (time-dependent), and identifying the nature of the inhibition is crucial for predicting clinical outcomes. criver.comsolvobiotech.com These assays typically utilize human liver microsomes, which contain a rich complement of CYP enzymes, or recombinant human CYP enzymes for more specific analyses. criver.combienta.net

The potential of this compound to inhibit major CYP isoforms would be assessed by incubating it at various concentrations with a specific probe substrate for each enzyme. The rate of metabolite formation from the probe substrate is then measured, often via liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net A decrease in metabolite formation in the presence of the test compound indicates inhibition. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Illustrative Data Table: CYP450 Inhibition Profile of this compound

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac25.3Low to Moderate
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan12.1Moderate
CYP3A4Midazolam5.8High

Note: The data presented in this table is hypothetical and for illustrative purposes only.

CYP450 Induction

CYP450 induction is the process whereby a compound increases the expression of one or more CYP enzymes. This can accelerate the metabolism of co-administered drugs, potentially leading to a loss of therapeutic efficacy. evotec.com Induction is typically mediated by the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). solvobiotech.comjournalibrr.com

To evaluate the induction potential of this compound, cultured human hepatocytes from at least three different donors are typically used, as recommended by regulatory agencies. solvobiotech.com The hepatocytes are treated with the test compound for a period of 48 to 72 hours. The induction potential is then assessed by measuring the increase in CYP enzyme activity (using probe substrates) or the increase in the corresponding messenger RNA (mRNA) levels via quantitative real-time PCR (qPCR). evotec.comsigmaaldrich.com The results are expressed as a fold-change relative to a vehicle control.

Illustrative Data Table: CYP450 Induction Profile of this compound

CYP IsoformEndpointFold Induction vs. Vehicle ControlInduction Potential
CYP1A2mRNA1.5Low
CYP2B6Activity2.1Positive
CYP3A4mRNA1.8Low

Note: The data presented in this table is hypothetical and for illustrative purposes only. A fold induction of ≥2 is often considered a positive in vitro signal. evotec.com

Permeability Assays (e.g., PAMPA, Caco-2) for In Vitro Absorption Predictions

The permeability of a compound is a key determinant of its oral bioavailability. lnhlifesciences.org In vitro permeability assays provide a means to predict the extent to which a compound may be absorbed across the intestinal epithelium. selvita.com The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane. evotec.comcreative-bioarray.com This high-throughput screen is particularly useful in early drug discovery for ranking compounds based on their passive permeability. evotec.com The assay involves a donor compartment, containing the test compound, and an acceptor compartment, separated by a filter coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) that mimics a biological membrane. bioassaysys.com After an incubation period, the concentration of the compound in both compartments is measured to determine the permeability coefficient (Pe). bioassaysys.comwikidot.com

Illustrative Data Table: PAMPA Permeability of this compound

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
Atenolol (Low Permeability Control)< 1Low
Propranolol (B1214883) (High Permeability Control)> 15High
This compound8.5Moderate

Note: The data presented in this table is hypothetical and for illustrative purposes only. Classification thresholds can vary between laboratories.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. europa.euenamine.net It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp). evotec.comcreative-bioarray.com

This assay measures the transport of a compound from an apical (A) compartment (representing the intestinal lumen) to a basolateral (B) compartment (representing the blood) and vice versa (B to A). nih.gov This bidirectional assessment allows for the calculation of an efflux ratio (Papp(B-A)/Papp(A-B)), which can indicate if the compound is a substrate for active efflux transporters. evotec.com An efflux ratio greater than 2 is generally considered indicative of active efflux. creative-bioarray.com

Illustrative Data Table: Caco-2 Permeability of this compound

ParameterValueInterpretation
Papp (A→B) (10⁻⁶ cm/s)6.2Moderate Apparent Permeability
Papp (B→A) (10⁻⁶ cm/s)15.5High Efflux
Efflux Ratio2.5Potential P-gp Substrate

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By integrating the findings from these in vitro studies, a comprehensive preclinical profile of this compound can be constructed. This allows for an early assessment of potential liabilities related to drug metabolism and oral absorption, guiding further development and optimization efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 6 Methyl Pyridin 3 Yloxy Propylamine Derivatives

Systematic Modification of the Pyridine (B92270) Ring System in 2-(6-Methyl-pyridin-3-yloxy)-propylamine

The pyridine ring is a crucial pharmacophoric element in many biologically active compounds, offering opportunities for hydrogen bonding, pi-stacking, and dipole interactions with biological targets. Modifications to this ring system in the this compound scaffold can significantly impact binding affinity, selectivity, and metabolic stability.

Positional and Electronic Effects of Substituents: The position and electronic nature of substituents on the pyridine ring are paramount. The existing 6-methyl group, for instance, influences the molecule's lipophilicity and may engage in hydrophobic interactions within a receptor pocket. Shifting the methyl group to other positions (e.g., 2, 4, or 5) would alter the steric and electronic profile. For example, moving the methyl group to the 2-position could introduce steric hindrance near the ether linkage, potentially affecting the preferred conformation of the side chain.

The introduction of additional substituents can further modulate activity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the pyridine ring, enhancing its hydrogen bond accepting capability at the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -F) or a nitro group (-NO2) decrease the basicity of the pyridine nitrogen, which can be critical for interactions with acidic residues in a binding site or for altering pharmacokinetic properties. Studies on other pyridine-containing scaffolds have shown that such modifications can fine-tune receptor affinity and selectivity. For instance, in a series of NNN pincer-type ligands, substituting the 4-position of the pyridine ring with groups ranging from electron-donating (-OH) to electron-withdrawing (-NO2) systematically altered the electronic properties and coordination chemistry of the resulting metal complexes.

Bioisosteric Replacements: Bioisosterism is a key strategy to optimize molecular properties. The pyridine ring itself can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or thiazole (B1198619) to explore different spatial arrangements of heteroatoms and altered electronic distributions. Furthermore, the pyridine N-oxide derivative represents a common modification that can alter solubility and hydrogen bonding potential without drastically changing the shape of the molecule. In some contexts, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, leading to enhanced biological activity.

The following table illustrates potential modifications to the pyridine ring and their hypothetical impact on the properties of the parent compound.

Modification Rationale Predicted Impact on Properties
Relocation of 6-methyl groupInvestigate steric and electronic effects of methyl positionAltered binding affinity and selectivity
Addition of EWG (e.g., 5-Cl)Decrease basicity of pyridine nitrogen, increase lipophilicityModified receptor interactions, altered ADME properties
Addition of EDG (e.g., 5-OCH3)Increase basicity of pyridine nitrogen, potential for H-bondingEnhanced hydrogen bonding, potential for improved potency
Pyridine N-oxide formationIncrease polarity and H-bonding potentialImproved solubility, altered receptor interactions
Bioisosteric ring replacement (e.g., pyrimidine)Alter heteroatom positioning and electronic profileChanged binding mode, potential for novel intellectual property

Exploration of Substitutions on the Propylamine (B44156) Side Chain

The propylamine side chain is another critical determinant of the pharmacological profile of this compound, providing a basic nitrogen atom for ionic interactions and a stereocenter that can dictate enantioselectivity.

N-Alkylation and Acylation: The primary amino group is a key site for modification. N-alkylation with small alkyl groups (e.g., methyl, ethyl) can influence basicity and lipophilicity. Generally, increasing the bulk of the N-substituent can decrease affinity at some receptors while increasing it at others, thereby tuning selectivity. For example, in adrenergic agonists, increasing the size of the N-substituent shifts the activity from α-adrenergic to β-adrenergic. N,N-dialkylation would further increase lipophilicity and remove the hydrogen bond donating capacity of the amine. N-acylation would neutralize the basicity of the nitrogen, which could be detrimental if an ionic interaction is required for activity, but could be beneficial for cell permeability.

Modification of the Propyl Linker: The length and substitution pattern of the three-carbon chain are important. Shortening or lengthening the chain would alter the distance between the pyridine core and the basic amine, which is often a critical parameter for optimal receptor engagement. The methyl group at the 2-position of the propylamine chain is also a key feature. Its removal would eliminate the chiral center, while its replacement with a larger alkyl group (e.g., ethyl) would increase steric bulk and lipophilicity, potentially enhancing hydrophobic interactions or creating steric clashes within the binding site. Studies on synthetic cathinones have demonstrated that the length of the α-alkyl side chain has a pronounced effect on potency.

Bioisosteric Replacement of the Amino Group: The basic amino group can be replaced by other functional groups with similar pKa values or hydrogen bonding capabilities, such as a guanidine (B92328) or amidine group, to probe the importance of specific ionic or hydrogen bonding interactions.

The table below summarizes potential modifications to the propylamine side chain.

Modification Rationale Predicted Impact on Properties
N-MethylationIncrease basicity and lipophilicityAltered receptor affinity and selectivity
N,N-DimethylationFurther increase lipophilicity, remove H-bond donorModified binding interactions, potential change in pharmacology
N-AcetylationNeutralize basicity, increase H-bond acceptor capacityLoss of ionic interaction, altered solubility and permeability
Removal of α-methyl groupEliminate stereocenter, reduce steric bulkLoss of enantioselectivity, potential change in potency
α-Ethyl substitutionIncrease steric bulk and lipophilicityEnhanced hydrophobic interactions or steric hindrance
Chain homologation (butylamine)Increase distance between pharmacophoric groupsSuboptimal receptor fit, likely decrease in activity

Investigation of Modifications to the Ether Linkage and their Impact on Activity

Bioisosteric Replacement of the Ether Oxygen: A common strategy in medicinal chemistry is to replace the ether oxygen with other divalent groups to modulate stability, lipophilicity, and binding interactions.

Amine or Methylene (B1212753) Linkage: Replacement with an amine (-NH-) or a methylene (-CH2-) group would represent more significant changes. An amine linker would introduce an additional hydrogen bond donor and a potential site for protonation, drastically altering the physicochemical properties. A methylene linker would remove the hydrogen bond accepting capacity entirely and increase lipophilicity, creating a much more flexible carbon-carbon bond.

Modifications to Linker Length and Rigidity: While the parent compound has a simple ether linkage, incorporating atoms into the linker can probe the spatial requirements of the binding pocket. For example, creating a diether linkage (e.g., -O-CH2-CH2-O-) would extend the distance between the aromatic ring and the side chain. Conversely, rigidifying the linker by incorporating it into a ring system could lock the molecule into a specific conformation. If this conformation matches the bioactive conformation, a significant increase in potency can be observed due to a reduced entropic penalty upon binding.

The following table outlines potential modifications to the ether linkage.

Modification Rationale Predicted Impact on Properties
Thioether (-S-) replacementAlter polarity, lipophilicity, and bond geometryModified binding affinity, altered metabolic stability and pharmacokinetics researchgate.net
Sulfoxide (-SO-) / Sulfone (-SO2-)Increase polarity and H-bond acceptor strengthImproved solubility, potential for new receptor interactions
Amine (-NH-) replacementIntroduce H-bond donor and basic centerSignificantly altered physicochemical properties and binding mode
Methylene (-CH2-) replacementIncrease lipophilicity, remove H-bond acceptorAltered conformation and binding, likely reduced potency if H-bond is key

Stereochemical Effects on Biological Activity, Binding Affinity, and Selectivity

The presence of a chiral center at the 2-position of the propylamine side chain means that this compound exists as a pair of enantiomers, (R)- and (S)-2-(6-Methyl-pyridin-3-yloxy)-propylamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

Enantioselectivity in Receptor Binding: The differential binding of enantiomers is known as enantioselectivity. One enantiomer, often termed the "eutomer," may fit snugly into the binding site and elicit the desired biological response, while the other enantiomer, the "distomer," may have significantly lower affinity or may even bind to a different receptor, potentially causing off-target effects. A classic example of this is seen in beta-blockers, many of which share the aryloxypropanolamine scaffold. For instance, the (S)-enantiomer of propranolol (B1214883) is approximately 100-fold more potent as a β-adrenergic receptor antagonist than the (R)-enantiomer.

For this compound derivatives, it is highly probable that one enantiomer will display superior activity. The three-dimensional arrangement of the amino group, the α-methyl group, and the connection to the pyridyloxy moiety will dictate the optimal stereochemical presentation to the receptor. Determining the absolute configuration of the more active enantiomer is crucial for developing a selective and potentially safer therapeutic agent.

Impact on Pharmacokinetics and Metabolism: Stereochemistry can also influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. Enzymes involved in drug metabolism are stereoselective and may metabolize one enantiomer more rapidly than the other, leading to different plasma concentrations and durations of action for each.

The table below highlights the importance of stereochemistry.

Aspect Description Significance
EutomerThe enantiomer with the higher affinity/activity.Identification is key for developing a potent and selective drug.
DistomerThe enantiomer with the lower affinity/activity.May contribute to side effects or have no activity.
Eudismic RatioThe ratio of the potencies of the eutomer to the distomer.A high eudismic ratio indicates high stereoselectivity of the receptor.
Chiral InversionIn vivo conversion of one enantiomer to the other.Can complicate the pharmacokinetic and pharmacodynamic profile.

Development of Predictive SAR Models from Experimental Data for Rational Design

As SAR data for a series of this compound analogues is generated, computational chemistry techniques can be employed to develop predictive quantitative structure-activity relationship (QSAR) models. These models translate the empirical SAR data into a mathematical equation that correlates the structural features of the molecules with their biological activity.

3D-QSAR Approaches: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. In these approaches, a set of aligned molecules from the series is placed in a 3D grid. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS).

The output of a CoMFA or CoMSIA study is a 3D contour map that visually represents the regions where specific properties are predicted to enhance or diminish activity. For example, a map might show a green-colored region where bulky substituents are favored (steric field) and a blue-colored region where positive electrostatic potential is beneficial (electrostatic field). These maps provide intuitive guidance for designing new, more potent analogues. For a series of aryloxypropanolamine β3-adrenergic receptor agonists, 3D-QSAR studies have successfully identified key steric and electrostatic features that govern agonist activity.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) required for biological activity. This pharmacophore can then be used to screen virtual compound libraries to identify novel scaffolds that fit the model and are therefore likely to be active.

Rational Design and Synthesis of Enhanced this compound Analogues

The culmination of systematic SAR exploration and predictive modeling is the rational design and synthesis of new analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Integration of SAR and Modeling Insights: The insights gained from the studies described in the previous sections would guide the design process. For example, if SAR studies indicated that a small, electron-withdrawing group at the 5-position of the pyridine ring improves activity, and 3D-QSAR models highlighted a favorable steric region at that position, a 5-fluoro or 5-chloro analogue would be a high-priority synthetic target. Similarly, if the (S)-enantiomer was found to be the eutomer, synthetic routes would be developed to produce the enantiomerically pure (S)-isomer.

Property-Based Design: Beyond just improving potency, rational design also focuses on optimizing "drug-like" properties. This involves a multi-parameter optimization process where factors such as lipophilicity (logP), solubility, metabolic stability, and permeability are considered alongside biological activity. For instance, if initial compounds are too lipophilic and show poor solubility, modifications such as introducing polar groups or replacing a phenyl ring with a pyridine ring can be employed to reduce lipophilicity.

Derivatization Strategies and Chemical Biology Applications of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Synthesis of Bioconjugates for Target Identification and Validation

A primary challenge in the development of new bioactive molecules is the identification and validation of their biological targets. Bioconjugation, the process of linking a small molecule to a probe, is a powerful technique for achieving this. The primary amine of 2-(6-methyl-pyridin-3-yloxy)-propylamine is a convenient handle for attaching various tags.

Fluorescent labeling of bioactive compounds allows for the visualization of their distribution in cells and tissues, providing insights into their mechanism of action. The primary amine of this compound can be readily reacted with fluorescent dyes that contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. For instance, dansyl chloride can be used for the fluorescent labeling of primary amine groups. nih.govresearchgate.net

The synthesis of a fluorescent probe would involve the reaction of this compound with a dye like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-based NHS ester under mild basic conditions. The resulting fluorescently tagged molecule could then be used in cellular imaging studies to determine its localization.

Table 1: Hypothetical Spectroscopic Properties of Fluorescently Labeled this compound Probes

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield
FITC 495 525 0.92
TRITC 557 576 0.90

This table presents illustrative data for commonly used fluorophores that could be conjugated to this compound.

Biotinylation is a widely used technique for isolating the protein targets of small molecules. nih.gov The high-affinity interaction between biotin (B1667282) and streptavidin allows for the capture of biotin-tagged small molecules along with their binding partners from cell lysates. nih.govscispace.comnih.gov The primary amine of this compound can be conjugated to biotin using an NHS-biotin reagent.

The general workflow for a proteomic pull-down experiment would involve incubating the biotinylated probe with a cell lysate, capturing the probe-protein complexes with streptavidin-coated beads, washing away non-specific binders, and eluting the bound proteins for identification by mass spectrometry. nih.gov

Table 2: Illustrative Components for a Proteomic Pull-down Experiment

Component Function
Biotinylated this compound The "bait" molecule to capture target proteins.
Cell Lysate Source of proteins to be screened for binding.
Streptavidin-coated beads Solid support for capturing the biotinylated probe.
Wash Buffers To remove non-specifically bound proteins.

Prodrug Design Strategies Based on the this compound Scaffold

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.govebrary.netresearchgate.net This strategy can be employed to improve the pharmacokinetic properties of a compound, such as its solubility, stability, or ability to cross cell membranes. The primary amine in this compound is a common target for prodrug modification. nih.govebrary.netresearchgate.net

One common approach is N-acylation to form an amide linkage. While simple amides can be too stable for effective in vivo cleavage, introducing specific promoieties can facilitate enzymatic or chemical hydrolysis to release the active amine. For instance, linking an amino acid to the primary amine can create a prodrug that is a substrate for peptidases or that can be transported by amino acid transporters. nih.govresearchgate.net

Table 3: Examples of Prodrug Strategies for Primary Amines

Prodrug Linkage Activation Mechanism Potential Advantage
Amide (with amino acid) Peptidase cleavage Improved solubility, potential for targeted transport. nih.govresearchgate.net
Carbamate Esterase cleavage Tunable release rates. ebrary.net

Covalent Inhibitor Design and Mechanism-Based Inactivation Probes Deriving from this compound

Covalent inhibitors form a stable, covalent bond with their target protein, leading to irreversible inhibition. cas.org This approach can offer high potency and a long duration of action. cas.org To design a covalent inhibitor based on the this compound scaffold, a reactive electrophilic group, or "warhead," would need to be introduced into the molecule. This warhead is designed to react with a nucleophilic amino acid residue (such as cysteine or lysine) in the binding site of the target protein. youtube.com

The design process would involve identifying a suitable position on the scaffold for the attachment of the warhead, often guided by structural information about the target protein. The pyridine (B92270) ring or the propylamine (B44156) side chain could potentially be modified to incorporate electrophilic groups like acrylamides, vinyl sulfones, or epoxides. nih.govmdpi.com

Table 4: Common Electrophilic Warheads for Covalent Inhibitor Design

Warhead Target Residue Bond Type
Acrylamide Cysteine Michael addition
Vinyl sulfone Cysteine Michael addition
Epoxide Cysteine, Serine, Lysine Ring opening

Fragment-Based Drug Discovery (FBDD) Leveraging the this compound Core Structure

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening libraries of small molecules, or "fragments," for weak binding to a biological target. nih.govfrontiersin.orgphysoc.org Hits from these screens are then optimized and grown into more potent molecules. nih.govdrugdiscoverychemistry.com The this compound scaffold itself, or substructures thereof, could be considered a fragment for screening campaigns.

The pyridine ring is a common motif in fragment libraries due to its ability to participate in hydrogen bonding and aromatic interactions. nih.gov If the this compound core structure were identified as a hit in a fragment screen, its derivatization would proceed by adding substituents at various positions to improve binding affinity and selectivity.

Table 5: Physicochemical Properties of a Typical Fragment Library

Property "Rule of Three" Guideline
Molecular Weight < 300 Da
cLogP ≤ 3
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 3

Bioorthogonal Chemistry and Click Chemistry Approaches for Functionalization and Library Generation

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are powerful tools for modifying biomolecules and for synthesizing libraries of compounds.

The this compound scaffold can be functionalized for click chemistry by introducing an azide (B81097) or an alkyne group. For example, the primary amine could be acylated with a molecule containing a terminal alkyne. This alkyne-modified derivative could then be reacted with a variety of azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to generate a library of diverse compounds. nih.govrsc.orgnih.gov This approach allows for the rapid synthesis of a large number of derivatives for structure-activity relationship (SAR) studies. mdpi.com

Table 6: Common Click Chemistry Reactions for Bioconjugation

Reaction Components Catalyst Key Feature
CuAAC Terminal alkyne, Azide Copper(I) High efficiency and selectivity.
SPAAC Strained alkyne (e.g., cyclooctyne), Azide None (strain-promoted) Bioorthogonal, no cytotoxic copper catalyst needed. nih.gov

Table of Compound Names Mentioned

Compound Name
This compound
Dansyl chloride
Fluorescein isothiocyanate (FITC)
N-hydroxysuccinimide (NHS)
Acrylamide
Vinyl sulfone
Epoxide
Azide
Alkyne

Advanced Analytical Research Methodologies for 2 6 Methyl Pyridin 3 Yloxy Propylamine in Complex Research Matrices

Development of Ultra-Sensitive Detection Methods for Trace Analysis

The ability to detect and quantify minute concentrations of 2-(6-Methyl-pyridin-3-yloxy)-propylamine is fundamental for its study in various research contexts. Ultra-sensitive detection methods are paramount for applications such as pharmacokinetic studies, metabolite identification, and environmental trace analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of organic molecules in complex matrices due to its inherent selectivity and sensitivity. lcms.czlcms.cz A validated LC-MS/MS method for this compound would offer a powerful tool for high-throughput screening and precise quantitation.

Sample Preparation: The initial step involves the efficient extraction of the analyte from the matrix. For biological samples like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy. lcms.cz The choice of solvent for precipitation (e.g., acetonitrile (B52724), methanol) and the SPE sorbent chemistry (e.g., C18, mixed-mode cation exchange) would be optimized to maximize recovery and minimize matrix effects.

Chromatographic Separation: Reversed-phase chromatography using a C18 column is a suitable starting point for separating this compound from endogenous interferences. Method development would involve optimizing the mobile phase composition (e.g., water with formic acid and acetonitrile or methanol), gradient elution profile, flow rate, and column temperature to achieve a sharp peak shape and adequate retention.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is anticipated to be the most sensitive ionization technique for this amine-containing compound. The optimization of MS parameters would include the selection of precursor and product ions for selected reaction monitoring (SRM), as well as the fine-tuning of collision energy and other source parameters to achieve the highest signal-to-noise ratio.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
SRM Transition (Precursor > Product) To be determined experimentally
Collision Energy (eV) To be optimized

Electrochemical methods offer a complementary approach for the detection of this compound, particularly for applications requiring high sensitivity and potential for miniaturization. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

The pyridine (B92270) and amine moieties of the molecule are potentially electroactive. Cyclic voltammetry could be employed to investigate the electrochemical behavior of the compound and to determine its oxidation potential. More sensitive techniques like square-wave voltammetry or differential pulse voltammetry could then be developed for quantitative analysis. mdpi.com The choice of working electrode material (e.g., glassy carbon, boron-doped diamond) and the composition of the supporting electrolyte would be critical for optimizing the method's performance.

Speciation Analysis of this compound in Experimental Systems

In biological and environmental systems, this compound may exist in different chemical forms or "species" due to protonation, complexation with metal ions, or binding to macromolecules. Speciation analysis aims to identify and quantify these different forms, which is crucial for understanding the compound's bioavailability, toxicity, and mechanism of action.

Hyphenated techniques, such as ion-exchange chromatography or capillary electrophoresis coupled to an element-specific detector (like inductively coupled plasma mass spectrometry if metal complexation is suspected) or a molecule-specific detector (like mass spectrometry), would be powerful tools for speciation studies. These methods would allow for the separation of different species based on their charge or size, followed by their specific detection and quantification.

Impurity Profiling and Degradation Product Analysis of this compound

A thorough understanding of the impurity profile of a synthesized compound is a critical aspect of its chemical characterization. nih.gov Impurity profiling involves the identification and quantification of any by-products or residual starting materials from the synthesis process. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is an invaluable tool for this purpose, as it provides accurate mass measurements that can aid in the elucidation of the elemental composition of unknown impurities. nih.gov

Furthermore, the analysis of degradation products is essential for assessing the stability of the compound. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation pathways and the resulting products. The same LC-HRMS methods used for impurity profiling can be applied to identify and characterize these degradation products.

Table 2: Potential Degradation Pathways and Analytical Approaches

Stress ConditionPotential DegradationAnalytical Technique
Acid/Base Hydrolysis Cleavage of the ether linkageLC-MS/MS, HRMS
**Oxidation (e.g., H₂O₂) **N-oxidation, pyridine ring oxidationLC-MS/MS, HRMS
Photolysis (UV/Vis light) Photodegradation of the pyridine ringLC-UV, LC-MS/MS
Thermal Stress General decompositionLC-UV, LC-MS/MS

Stability Studies under Various Laboratory Conditions (e.g., pH, Light, Temperature, Oxidative Stress)

The stability of this compound under typical laboratory storage and experimental conditions must be rigorously evaluated to ensure the integrity of research findings. Stability studies involve monitoring the concentration of the parent compound over time under controlled conditions.

A validated stability-indicating LC-UV or LC-MS/MS method is employed for these studies. The method must be able to resolve the parent compound from its potential degradation products. Samples of the compound in relevant solvents or matrices are stored at different temperatures (e.g., refrigerated, room temperature, elevated temperature), exposed to light, and subjected to various pH and oxidative conditions. The concentration of the compound is then measured at predefined time points to determine its degradation rate. evitachem.com

Table 3: Illustrative Stability Study Design

ConditionStorageTime Points
pH Stability pH 2, 7, 10 buffers at room temperature0, 24, 48, 72 hours
Light Stability Exposed to UV and fluorescent light0, 24, 48, 72 hours
Temperature Stability 4 °C, 25 °C, 40 °C0, 1, 3, 6 months
Oxidative Stability 3% H₂O₂ solution at room temperature0, 1, 4, 8 hours

Development of Reference Standards and Certified Reference Materials for this compound Research

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis. A reference standard for this compound would need to be synthesized and extensively characterized to confirm its identity and purity. This characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography (e.g., HPLC-UV) for purity assessment.

Once a high-purity reference standard is established, it can be used to prepare calibrators and quality control samples for the validation of analytical methods. For broader applications and inter-laboratory comparisons, the development of a Certified Reference Material (CRM) would be the next step. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Lead Compound Identification and Optimization Research Based on the 2 6 Methyl Pyridin 3 Yloxy Propylamine Scaffold

High-Throughput Screening (HTS) Methodologies for 2-(6-Methyl-pyridin-3-yloxy)-propylamine Analogue Libraries

High-Throughput Screening (HTS) serves as a foundational strategy for the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. In the context of the this compound scaffold, the synthesis of a diverse analogue library is the initial step. This involves systematic modifications at key positions of the molecule, such as the pyridine (B92270) ring, the methyl group, the ether linkage, and the propylamine (B44156) side chain.

Once a library of analogues is created, various HTS assays can be employed. These can be biochemical assays, measuring the inhibition of a specific enzyme, or cell-based assays, assessing a compound's effect on a particular cellular pathway. For instance, if the target is a kinase, an in vitro kinase assay could be used to screen the library for inhibitory activity. The data generated from HTS provides initial structure-activity relationships (SAR), highlighting which modifications to the this compound scaffold are favorable for biological activity. While specific HTS data for this exact scaffold is not publicly available, the general methodology is a standard in the industry.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During the lead optimization phase, it is crucial to not only enhance the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process.

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated as the pIC50 or pKi divided by the number of heavy atoms. A higher LE value is generally desirable as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 - logP. High LLE values (typically >5) are sought after, as they suggest that the compound's potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties such as poor solubility and non-specific binding.

For derivatives of this compound, medicinal chemists would systematically track LE and LLE as they make structural modifications to improve potency. The goal is to identify analogues that show an increase in potency without a disproportionate increase in size or lipophilicity.

Interactive Data Table: Hypothetical LE and LLE for this compound Analogues

CompoundModificationpIC50Heavy AtomslogPLELLE
Parent -6.0130.461.0
Analogue 1 Add -Cl to pyridine6.5140.462.5
Analogue 2 Add -F to pyridine6.2140.441.8
Analogue 3 Replace methyl with ethyl6.1140.441.4
Analogue 4 Add -OH to propylamine5.8140.410.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound series is not publicly available.

Multi-parameter Optimization (MPO) Strategies for this compound Derivatives

Modern drug discovery relies on a holistic approach to lead optimization, simultaneously considering multiple properties beyond just potency. Multi-parameter optimization (MPO) strategies use scoring functions to balance a variety of parameters, such as:

Potency: Activity against the primary target.

Selectivity: Activity against off-targets.

Physicochemical Properties: Solubility, permeability, logP.

Pharmacokinetic Properties: Metabolic stability, plasma protein binding.

Safety: In vitro toxicity markers.

For the this compound scaffold, an MPO approach would involve defining a desired profile for a clinical candidate. As new analogues are synthesized and tested, they are scored against this profile. This allows for a more efficient exploration of the chemical space and helps to avoid investing resources in compounds that may have high potency but are likely to fail later in development due to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Fragment-Based Lead Generation (FBLG) and Elaboration from the this compound Core

Fragment-Based Lead Generation (FBLG) is an alternative to HTS for identifying starting points for drug discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a fragment hit is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound.

The this compound scaffold itself could be considered a fragment or could be deconstructed into smaller fragments for initial screening. For example, 6-methyl-3-hydroxypyridine could be one fragment and propylamine another. If these fragments show binding to the target, they can be linked to recreate the original scaffold or to generate novel chemical matter. Structure-based drug design, using techniques like X-ray crystallography or NMR, is often employed in FBLG to visualize how the fragments bind to the target, which guides the elaboration process.

De Novo Design Approaches Incorporating this compound Motifs

De novo design involves the computational generation of novel molecular structures with a desired biological activity. These methods can be used to explore new chemical space around a known scaffold. In the context of this compound, a de novo design algorithm could be used to "grow" new molecules from this starting motif within the binding site of a target protein.

The algorithm would add atoms or small chemical groups to the core structure, evaluating the potential binding affinity of the new molecule at each step. This can lead to the design of novel derivatives with improved potency and other desirable properties that may not have been conceived through traditional medicinal chemistry approaches. These computationally designed molecules would then be synthesized and tested experimentally to validate the predictions.

Future Research Directions and Emerging Paradigms for 2 6 Methyl Pyridin 3 Yloxy Propylamine Studies

Integration of Artificial Intelligence and Machine Learning in Discovery and Development Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of compounds like 2-(6-Methyl-pyridin-3-yloxy)-propylamine. nih.govmdpi.comresearchgate.net These computational tools can significantly accelerate the research process by predicting molecular properties, identifying potential biological targets, and optimizing chemical structures for enhanced efficacy and safety. nih.govarxiv.orgnih.gov

Future research should focus on developing sophisticated ML models trained on large datasets of chemical structures and their corresponding biological activities. arxiv.orgresearchgate.netarxiv.orgnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to structurally related 2-((pyridin-3-yloxy)methyl)piperazines, can be developed to predict the anti-inflammatory activity of novel this compound analogs. nih.govresearchgate.net Deep learning algorithms, such as convolutional neural networks and recurrent neural networks, can be employed to analyze complex biological data and identify novel patterns that may not be apparent through traditional methods. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

ApplicationAI/ML TechniqueExpected Outcome
Target IdentificationDeep Learning, Network AnalysisPrediction of novel biological targets and signaling pathways.
Virtual ScreeningMolecular Docking, Random ForestIdentification of potent analogs from large chemical libraries.
ADMET PredictionSupport Vector Machines, Gradient BoostingEarly assessment of absorption, distribution, metabolism, excretion, and toxicity profiles.
De Novo DesignGenerative Adversarial Networks (GANs)Design of novel this compound derivatives with optimized properties.

Exploration of Novel Biological Targets and Signaling Pathways

A critical avenue for future research is the identification and validation of novel biological targets and signaling pathways for this compound. While the initial therapeutic potential may be linked to a specific target, a comprehensive understanding of its polypharmacology is essential. Pyridine (B92270) derivatives are known to interact with a wide range of biological targets, and a thorough investigation into the full spectrum of this compound's interactions is warranted. rsc.orgnih.gov

Future studies should employ a combination of computational and experimental approaches. Target prediction algorithms can be utilized to generate a list of potential interacting proteins. Subsequently, experimental techniques such as affinity chromatography, and cellular thermal shift assays (CETSA) can be used to validate these predictions. Understanding the downstream signaling pathways affected by the compound's binding to its target(s) will be crucial for elucidating its mechanism of action.

Investigation of Potential for Covalent Adduct Formation and Irreversible Binding Mechanisms

The possibility of this compound or its derivatives acting as covalent inhibitors presents an intriguing area for future investigation. Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of prolonged duration of action and enhanced potency. youtube.com The pyridine scaffold is present in known covalent inhibitors, such as vinylpyridines, which target cysteine residues in proteins. nih.gov

Future research should explore the potential for introducing reactive functional groups, or "warheads," onto the this compound scaffold. nih.gov This could involve the synthesis of analogs containing moieties like acrylamides or vinylpyridines. nih.gov Kinetic studies and mass spectrometry-based proteomics will be essential to confirm covalent bond formation and identify the specific amino acid residues involved in the interaction. It will also be critical to assess the selectivity of any potential covalent inhibitors to minimize off-target effects. youtube.com

Advanced Delivery Systems Research for In Vitro and Ex Vivo Experimental Models

To accurately assess the biological activity of this compound in preclinical models, the development of advanced delivery systems for in vitro and ex vivo experiments is paramount. These systems can improve the solubility, stability, and cellular uptake of the compound, leading to more reliable and reproducible experimental outcomes.

The use of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could enhance the delivery of the compound to cells in culture. mdpi.comresearchgate.net These nanoparticles can be engineered to target specific cell types, further refining the experimental setup. mdpi.com For ex vivo studies using tissue explants, microfluidic platforms offer a sophisticated way to control the delivery of the compound and monitor its effects in a more physiologically relevant environment. biorxiv.orgmdpi.comcytofluidix.comresearchgate.netpolymtl.ca These "organ-on-a-chip" systems can provide valuable insights into the compound's efficacy and potential toxicity before moving to in vivo studies. polymtl.ca

Table 2: Advanced Delivery Systems for Preclinical Studies

Delivery SystemExperimental ModelAdvantages
Polymeric NanoparticlesIn Vitro (Cell Culture)Improved solubility, sustained release, potential for targeting. mdpi.com
LiposomesIn Vitro (Cell Culture)Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds.
Microfluidic DevicesEx Vivo (Tissue Explants)Precise control of compound concentration, real-time monitoring, reduced sample consumption. biorxiv.orgmdpi.comcytofluidix.comresearchgate.net

Collaborative Research Frameworks and Open Science Initiatives

Accelerating the research and development of this compound will require a shift towards more collaborative and open research models. nih.gov The complexity of modern drug discovery necessitates interdisciplinary expertise and the sharing of data and resources. nih.govrsc.org

Establishing collaborative frameworks between academic institutions, pharmaceutical companies, and contract research organizations can foster innovation and streamline the research process. Open science initiatives, which promote the public sharing of research data, protocols, and findings, can also play a pivotal role. chanzuckerberg.com Platforms that facilitate data sharing and collaborative analysis can help to avoid duplication of effort and accelerate the identification of promising new therapeutic applications for the compound and its derivatives.

Mechanistic Studies on the Chemical Biology of this compound within Complex Biological Systems

A deep understanding of the chemical biology of this compound is fundamental to its development as a therapeutic agent. This involves studying how the compound interacts with its biological targets at a molecular level and how these interactions translate into cellular and physiological effects.

Future mechanistic studies should utilize a range of biophysical and biochemical techniques to characterize the binding kinetics and thermodynamics of the compound with its target(s). The development of chemical probes based on the this compound scaffold will be invaluable for visualizing the compound's distribution within cells and identifying its binding partners in a complex biological milieu. These studies will provide crucial insights into the compound's mechanism of action and inform the design of more potent and selective analogs.

Application of Omics Technologies to Elucidate Biological Footprint

Omics technologies, including genomics, proteomics, and metabolomics, offer a powerful and unbiased approach to understanding the global biological effects of this compound. These high-throughput methods can provide a comprehensive "footprint" of the compound's activity within a biological system.

Genomics: Transcriptomic profiling using techniques like RNA sequencing can reveal changes in gene expression patterns in response to treatment with the compound. This can help to identify the signaling pathways that are modulated and provide clues about the compound's mechanism of action.

Proteomics: Proteomic approaches, such as chemical proteomics using immobilized compound analogs, can be used to identify the direct binding partners of this compound in a cellular lysate. nih.gov This can lead to the discovery of novel and unexpected biological targets.

Metabolomics: Metabolomic analysis can identify changes in the levels of small molecule metabolites following compound treatment. This can provide insights into the metabolic pathways that are affected and may reveal potential biomarkers of the compound's activity.

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the biological effects of this compound, paving the way for its rational development as a novel therapeutic agent.

Q & A

Q. What are common synthetic strategies for synthesizing 2-(6-Methyl-pyridin-3-yloxy)-propylamine, and what challenges arise during purification?

Answer: A typical approach involves nucleophilic substitution between 6-methyl-pyridin-3-ol and a propylamine derivative (e.g., 3-chloropropylamine). The reaction is often conducted in polar aprotic solvents (e.g., DMF) under reflux, with bases like K₂CO₃ to deprotonate the hydroxyl group . Challenges include:

  • Low yield due to steric hindrance from the methyl group on the pyridine ring.
  • Byproduct formation from incomplete substitution or oxidation.
    Purification may require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization in ethanol/water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. How is the structural identity of this compound validated experimentally?

Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths/angles and spatial configuration. Data collection requires high-quality crystals grown via slow evaporation in ethanol .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and propylamine chain (δ 1.2–3.0 ppm) should align with predicted splitting patterns .
    • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₉H₁₄N₂O: 166.1106) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts for this compound?

Answer: Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Steps to address this:

  • DFT calculations : Use Gaussian or ORCA to model the compound’s lowest-energy conformation in solvent (e.g., DMSO or CDCl₃) using the IEFPCM solvation model. Compare calculated shifts (GIAO method) with experimental data .
  • Dynamic NMR : Perform variable-temperature NMR to detect slow conformational exchange. For example, broadening of propylamine chain signals at low temperatures may indicate hindered rotation .

Q. What strategies improve the regioselectivity of pyridin-3-ol derivatives in coupling reactions with propylamine?

Answer:

  • Protecting groups : Temporarily protect the hydroxyl group on pyridin-3-ol with tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions. Deprotection with TBAF post-coupling ensures high regioselectivity .
  • Catalytic systems : Use Pd/Cu-catalyzed Ullmann-type coupling under microwave irradiation (120°C, 30 min) to enhance reaction efficiency. Monitor progress via TLC (eluent: ethyl acetate/hexane 1:1) .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in aqueous buffers for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Salt formation : React the amine with HCl to form a water-soluble hydrochloride salt. Confirm stability via pH titration (target pH 4–6) .
  • Surfactant-assisted dispersion : Use nonionic surfactants (e.g., Tween-80) at 0.1% w/v to enhance solubility .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

Answer:

  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in H₂O/MeCN) and MRM detection for impurities (e.g., unreacted pyridin-3-ol or propylamine derivatives) .
  • GC-FID : Use derivatization (e.g., silylation with BSTFA) to quantify volatile byproducts. Calibrate with internal standards (e.g., n-tetradecane) .

Data Contradiction Analysis

Q. How to reconcile conflicting LogP values reported for this compound?

Answer: Variations arise from measurement methods (shake-flask vs. HPLC-derived LogP). Resolve via:

  • Experimental validation : Use the shake-flask method (octanol/water partitioning) with UV-Vis quantification at λ_max 270 nm.
  • Computational consensus : Compare predictions from multiple software (e.g., ChemAxon, ACD/Labs) and average results .

Q. Why might X-ray crystallography and DFT calculations yield different dihedral angles for the propylamine chain?

Answer:

  • Crystal packing forces : Intermolecular interactions (e.g., hydrogen bonds) in the solid state can distort the chain’s conformation relative to gas-phase DFT models.
  • Thermal motion : Refine crystallographic data with anisotropic displacement parameters in SHELXL to account for atomic vibrations .

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2-(6-Methyl-pyridin-3-yloxy)-propylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.